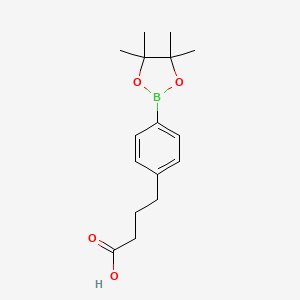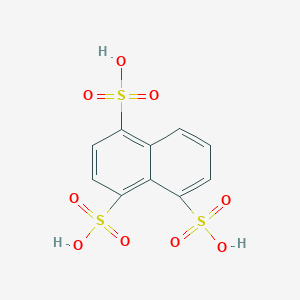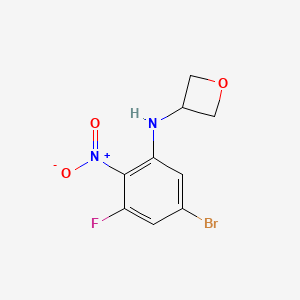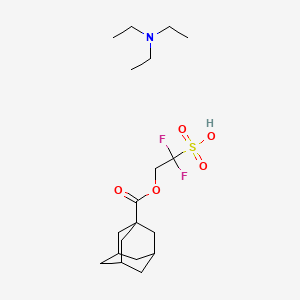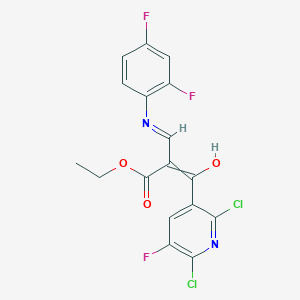
ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate is a synthetic organic compound that belongs to the class of nicotinoyl derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Halogenation: Introduction of nitro and halogen groups to the aromatic ring.
Coupling Reactions: Formation of the acrylate moiety through coupling reactions such as Heck or Suzuki coupling.
Amidation: Introduction of the amino group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could yield amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-dichlorophenyl)amino)acrylate
- Ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-dimethylphenyl)amino)acrylate
Uniqueness
Ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. For example, the presence of multiple halogen atoms can enhance its stability and reactivity, while the acrylate moiety can facilitate its incorporation into larger molecular frameworks.
Propiedades
IUPAC Name |
ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O3/c1-2-27-17(26)10(7-23-13-4-3-8(20)5-11(13)21)14(25)9-6-12(22)16(19)24-15(9)18/h3-7,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBAPUDANUPECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(N=C1Cl)Cl)F)O)C=NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
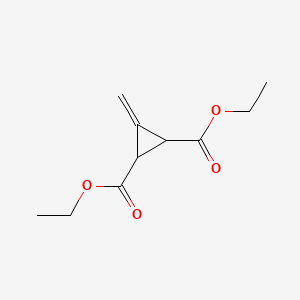
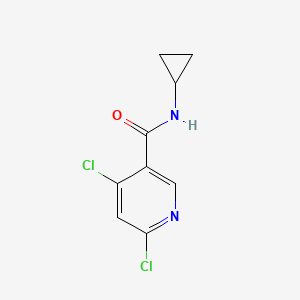
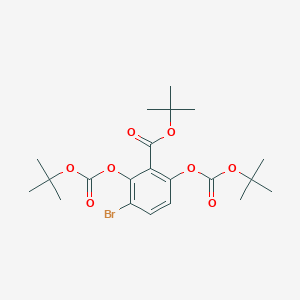
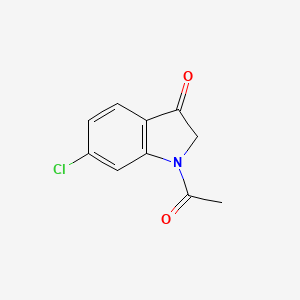
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
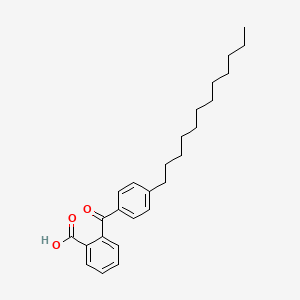
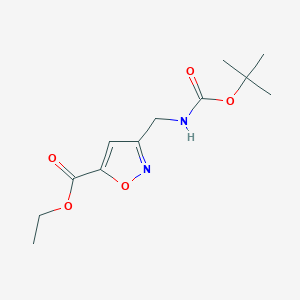
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
